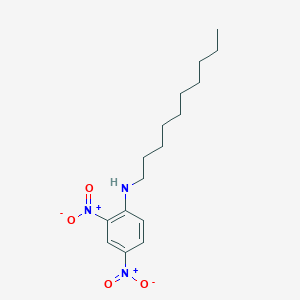
N-Decyl-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-2,4-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Decyl-2,4-dinitroaniline can be synthesized through the nitration of N-decylaniline. The process typically involves the use of nitric acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or explosion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow microreactor systems. These systems allow for better control of reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-decyl-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Decyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth
Wirkmechanismus
N-Decyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule dynamics affects cell division and growth, making it effective as a herbicide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
N-Decyl-2,4-dinitroaniline is unique due to its decyl group, which imparts specific physicochemical properties such as increased hydrophobicity and altered reactivity compared to other dinitroaniline derivatives. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
2044-89-5 |
|---|---|
Molekularformel |
C16H25N3O4 |
Molekulargewicht |
323.39 g/mol |
IUPAC-Name |
N-decyl-2,4-dinitroaniline |
InChI |
InChI=1S/C16H25N3O4/c1-2-3-4-5-6-7-8-9-12-17-15-11-10-14(18(20)21)13-16(15)19(22)23/h10-11,13,17H,2-9,12H2,1H3 |
InChI-Schlüssel |
XNYPFANNYABBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




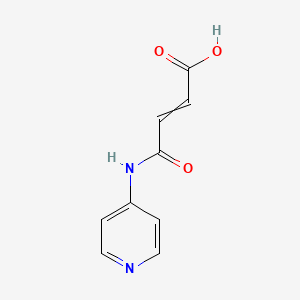
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
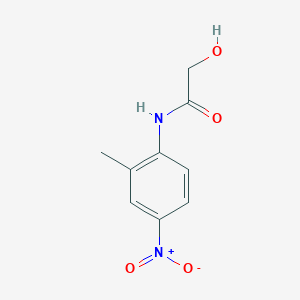
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
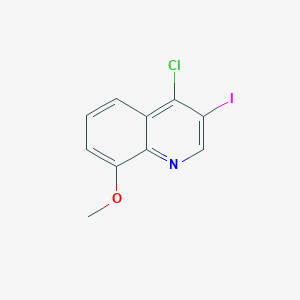
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

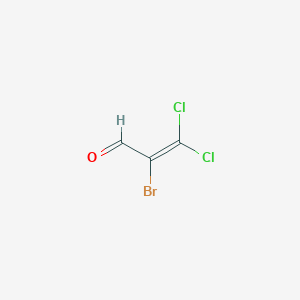
![2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-1-(10H-phenothiazin-10-yl)-1-propanone](/img/structure/B14140821.png)

